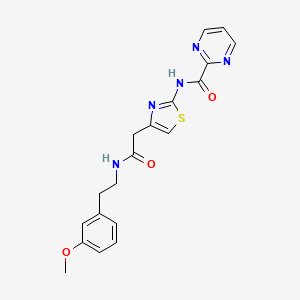

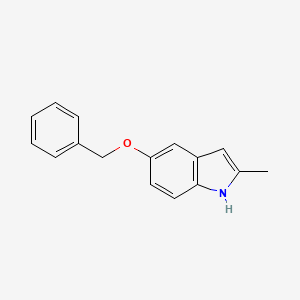

![molecular formula C19H18N2O2 B2993315 (Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 332139-19-2](/img/structure/B2993315.png)

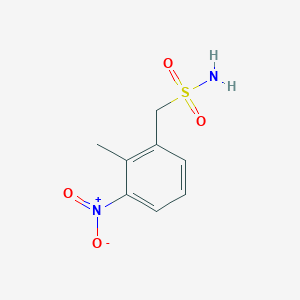

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a derivative of 3H-benzo[b][1,4]diazepine . Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms .

Synthesis Analysis

The synthesis of 3H-benzo[b][1,4]diazepine derivatives involves pharmacophore modeling, molecular docking, derivative structure search, and bioassays . The synthesis of similar compounds has been reported using various methodologies .Molecular Structure Analysis

The molecular structure of 3H-benzo[b][1,4]diazepine derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure can be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 3H-benzo[b][1,4]diazepine derivatives are complex. For example, photolysis of aryl azides to give nitrenes, and their subsequent rearrangement in the presence of water to give 3H-azepinones, is performed in continuous flow in a photoreactor .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its derivatives are compounds of significant interest due to their structural similarity to benzodiazepines, a class of compounds widely utilized for their various pharmacological properties. The synthesis and structural analysis of such compounds provide insights into their potential applications in medicinal chemistry and drug development. For instance, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones has been reported, which were evaluated for their antimicrobial and anticancer activities, indicating the potential of these structures as a basis for developing therapeutic agents (Verma et al., 2015).

Catalytic Properties and Chemical Transformations

The unique structure of these compounds allows for exploration in catalysis and chemical transformations. Late-stage palladium-catalyzed arylation using diaryliodonium salts on 1,4-benzodiazepines demonstrates the versatility of these compounds in synthetic chemistry, offering pathways to diversify pharmaceuticals and their derivatives (Khan et al., 2016). This method showcases the potential of this compound derivatives in the development of novel chemical entities with enhanced pharmacological profiles.

Antiproliferative Activity

The investigation of antiproliferative activities of benzodiazepine derivatives highlights the potential therapeutic applications of these compounds. Research indicates that certain derivatives exhibit cytotoxic activities against various human cancer cell lines, underscoring the importance of structural modifications in enhancing the anticancer potential of these molecules (Liszkiewicz, 2002). The ability to modulate biological activities through chemical synthesis positions these compounds as valuable tools in the search for new cancer treatments.

Pharmacological Research

Benzodiazepine derivatives, due to their structural diversity and complexity, are continuously explored for various pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis and evaluation of novel benzodiazepine-2-ones for their neurotropic activities demonstrate the ongoing interest in these compounds for potential therapeutic applications, particularly in the treatment of CNS disorders (Gaponov et al., 2016). These studies contribute to a deeper understanding of the pharmacodynamics and pharmacokinetics of benzodiazepine derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-5-[(Z)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-13-21(17-10-6-5-9-16(17)20-19(14)23)18(22)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,20,23)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQDVPWRPNKLJB-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

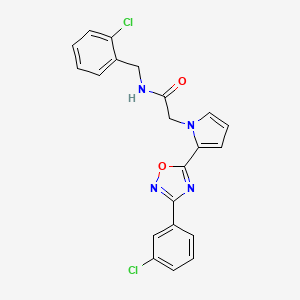

![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)

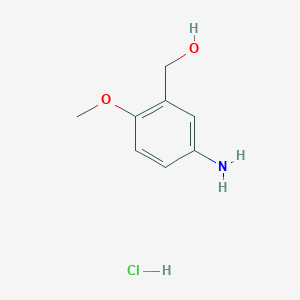

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)

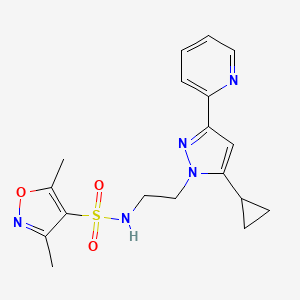

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)